

Application Notes and Protocols for DRAQ7 Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: DRAQ7

Cat. No.: B1164519

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For Researchers, Scientists, and Drug Development Professionals

Introduction to DRAQ7: A Far-Red Viability Dye

DRAQ7 is a far-red fluorescent DNA dye that serves as a critical tool for assessing cell viability. [1][2] Its utility lies in its impermeability to intact cell membranes; it exclusively stains the nuclei of dead or membrane-compromised cells. [3][4][5][6] This characteristic makes it an ideal substitute for traditional viability dyes like Propidium Iodide (PI) and 7-AAD, offering superior spectral properties. [4] **DRAQ7** is excited by a broad range of wavelengths (488 nm to 647 nm) and emits in the far-red spectrum (>665 nm), minimizing spectral overlap with common fluorophores such as GFP, FITC, and PE. [3][4][5][7] This allows for straightforward integration into multicolor analysis without the need for complex compensation. [4][5]

A key advantage of **DRAQ7** is its non-toxic nature, which permits its use in long-term, real-time cell viability and cytotoxicity assays without impacting cell proliferation or function. [1][3][8] This makes it a valuable reagent for drug development professionals studying the kinetic effects of cytotoxic agents.

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for using **DRAQ7** in various applications.

Table 1: **DRAQ7** Staining Parameters for Viability Analysis

Parameter	Recommended Range	Notes
Concentration (Live Cells)	1-3 μ M	Optimal concentration may vary by cell type and should be determined empirically.[9]
Concentration (Fixed Cells)	5-20 μ M	For nuclear counterstaining in fixed and permeabilized cells. [9]
Incubation Time	5-30 minutes	Staining is faster at 37°C.[4] [10]
Incubation Temperature	Room Temperature or 37°C	
Cell Density	$\leq 5 \times 10^5$ cells/mL	Recommended for optimal staining in suspension.[10][11]

Table 2: Spectral Properties of **DRAQ7**

Property	Wavelength (nm)	Notes
Excitation Maxima	599 / 644	Can be sub-optimally excited by the 488 nm laser.[7][9]
Emission Maxima	678 / 697 (dsDNA-bound)	Detected using far-red filters (e.g., >660 nm).[5][7][9]

Experimental Protocols

Protocol 1: Dead Cell Exclusion in Flow Cytometry

This protocol outlines the use of **DRAQ7** to identify and exclude dead cells from analysis in a mixed population of live and dead cells.

Materials:

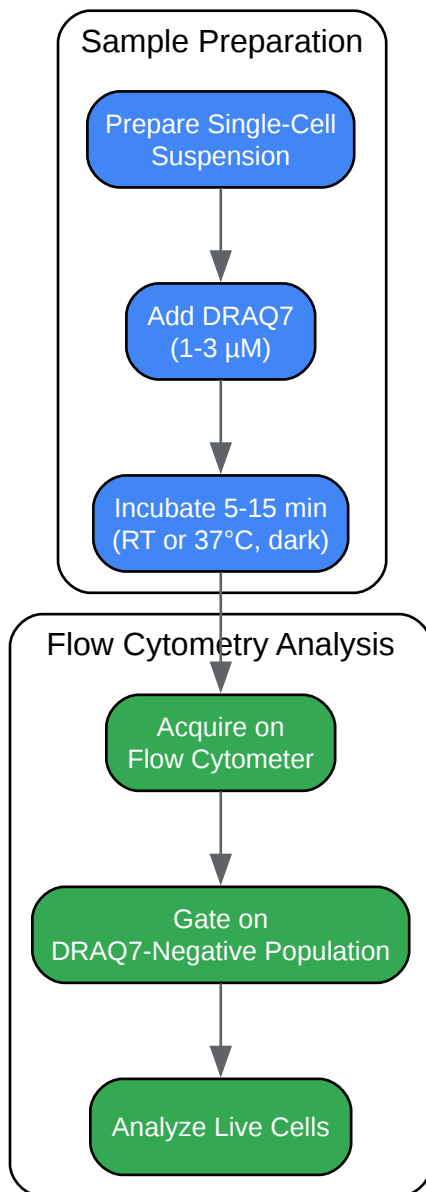
- Cell suspension in a suitable buffer (e.g., PBS or cell culture medium without phenol red)
- DRAQ7™** (0.3 mM stock solution)

- Flow cytometer

Procedure:

- Prepare a single-cell suspension at a concentration of $\leq 5 \times 10^5$ cells/mL in your chosen buffer.[\[10\]](#)[\[11\]](#)
- Add **DRAQ7**[™] to the cell suspension to a final concentration of 1-3 μ M. For example, add 5 μ L of 0.3 mM **DRAQ7**[™] to 0.5 mL of cell suspension for a final concentration of 3 μ M.[\[7\]](#)
- Gently mix the cells by pipetting.
- Incubate for 5-15 minutes at room temperature or 37°C, protected from light.[\[8\]](#)[\[9\]](#)
- Analyze the cells directly on a flow cytometer without any washing steps.[\[4\]](#)[\[10\]](#)
- Excite with a 488 nm or 633/647 nm laser and collect emission using a filter suitable for the far-red spectrum (e.g., >665 nm long-pass filter).[\[12\]](#)
- Gate on the **DRAQ7**-negative population for analysis of live cells.

Workflow for Dead Cell Exclusion using DRAQ7 in Flow Cytometry

[Click to download full resolution via product page](#)**DRAQ7** Flow Cytometry Workflow

Protocol 2: Real-Time Cytotoxicity Assay using Fluorescence Microscopy

This protocol describes a kinetic assay to monitor cytotoxicity over time using **DRAQ7**.

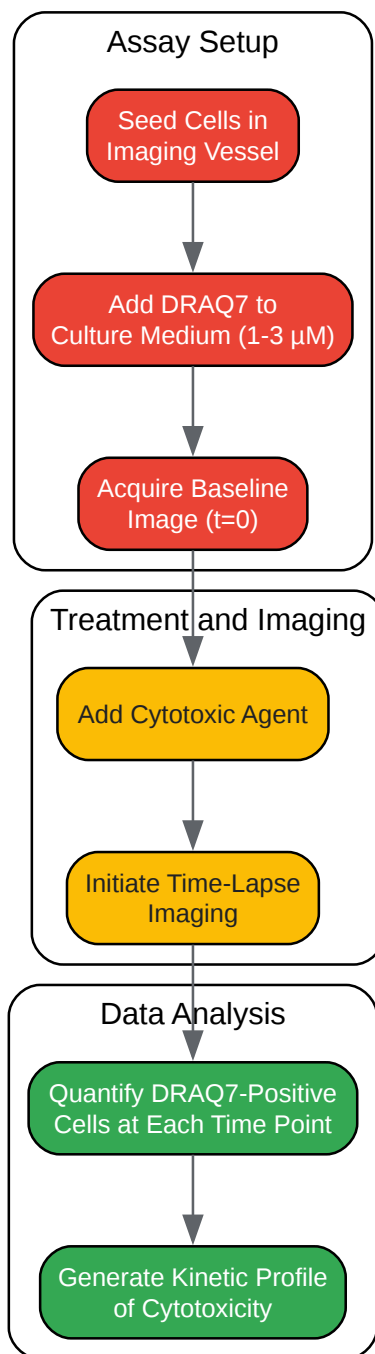
Materials:

- Cells cultured in a suitable imaging vessel (e.g., 96-well plate, chamber slide)
- **DRAQ7**[™] (0.3 mM stock solution)
- Cytotoxic agent of interest
- Fluorescence microscope with environmental control (37°C, 5% CO₂) and appropriate filter sets

Procedure:

- Seed cells in the imaging vessel and allow them to adhere and grow to the desired confluency.
- Add **DRAQ7**[™] directly to the cell culture medium to a final concentration of 1-3 μM.[\[10\]](#)
- Place the imaging vessel on the fluorescence microscope stage within the environmental chamber.
- Acquire a baseline image (time 0) to assess the initial level of cell death.
- Add the cytotoxic agent at the desired concentration to the culture medium.
- Initiate time-lapse imaging, acquiring images at regular intervals (e.g., every 15-30 minutes) for the duration of the experiment.
- Use the far-red channel to detect **DRAQ7** fluorescence, which will increase as cells lose membrane integrity.
- Quantify the number of **DRAQ7**-positive cells at each time point to generate a kinetic profile of cytotoxicity.

Workflow for Real-Time Cytotoxicity Assay with DRAQ7

[Click to download full resolution via product page](#)**DRAQ7** Real-Time Cytotoxicity Assay

Protocol 3: Nuclear Counterstaining in Fixed Cells for Imaging

This protocol details the use of **DRAQ7** as a nuclear counterstain in fixed and permeabilized cells for immunofluorescence or other imaging applications.

Materials:

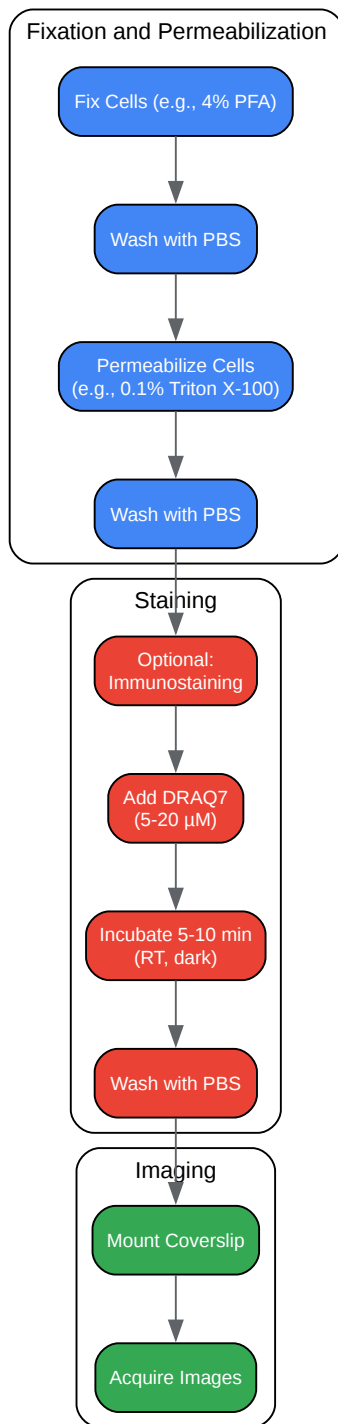
- Cells cultured on coverslips or in imaging plates
- Fixation buffer (e.g., 4% paraformaldehyde in PBS)
- Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
- **DRAQ7**[™] (0.3 mM stock solution)
- Mounting medium
- Fluorescence microscope

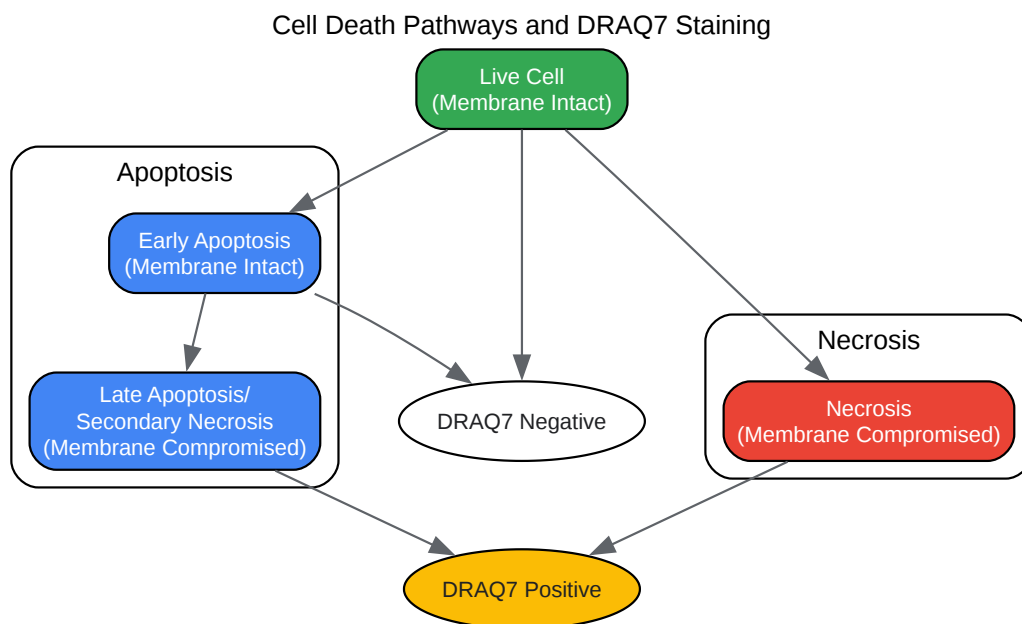
Procedure:

- Fix the cells with 4% paraformaldehyde for 15-30 minutes at room temperature.[\[10\]](#)
- Wash the cells three times with PBS.
- Permeabilize the cells with 0.1% Triton X-100 for 10-15 minutes at room temperature.
- Wash the cells three times with PBS.
- Optional: Perform immunofluorescent staining for your target of interest according to your established protocol.
- Dilute **DRAQ7**[™] in PBS to a final concentration of 5-20 μ M.[\[9\]](#)
- Incubate the cells with the **DRAQ7**[™] solution for 5-10 minutes at room temperature, protected from light.

- Wash the cells twice with PBS.
- Mount the coverslips with an appropriate mounting medium.
- Image the cells using a fluorescence microscope with a filter set appropriate for far-red fluorescence.

Workflow for Nuclear Counterstaining with DRAQ7 in Fixed Cells





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References

- 1. biostatus.com [biostatus.com]
- 2. 676603.app.netsuite.com [676603.app.netsuite.com]
- 3. Real-time cell viability assays using a new anthracycline derivative DRAQ7® - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abcam.com [abcam.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. miltenyibiotec.com [miltentyibiotec.com]
- 7. DRAQ7^{AND} | Cell Signaling Technology [cellsignal.com]
- 8. biostatus.com [biostatus.com]
- 9. bdbiosciences.com [bdbiosciences.com]
- 10. interchim.fr [interchim.fr]
- 11. biostatus.com [biostatus.com]
- 12. Kinetic viability assays using DRAQ7 probe - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for DRAQ7 Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1164519#sample-preparation-for-draq7-analysis]

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